

# Spectroscopic Profile of 1,3-Dioxolane: A Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-dioxolane**, a heterocyclic organic compound with the formula (CH<sub>2</sub>)<sub>2</sub>O<sub>2</sub>CH<sub>2</sub>. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **1,3-dioxolane**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.85	Singlet	O-CH <sub>2</sub> -O
~3.91	Singlet	O-CH <sub>2</sub> -CH <sub>2</sub> -O

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon NMR) Spectroscopic Data



Chemical Shift (δ) ppm	Assignment
~94.3	O-CH <sub>2</sub> -O
~66.9	O-CH <sub>2</sub> -CH <sub>2</sub> -O

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2900 - 3000	Strong	C-H stretching
~1480 - 1365	Medium	C-H bending and deformation
~1140 - 1070	Strong	C-O stretching (cyclic ether)
~940	Medium	C-O stretching (cyclic ether)

## Mass Spectrometry (MS)

The mass spectrum of **1,3-dioxolane** is characterized by its molecular ion peak and several key fragment ions.

m/z	Relative Intensity	Assignment
74	Moderate	[C <sub>3</sub> H <sub>6</sub> O <sub>2</sub> ] <sup>+</sup> (Molecular Ion)
73	High	[C <sub>3</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
44	Moderate	[C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
43	Low	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
29	Moderate	[CHO]+

# **Experimental Protocols**

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)



- Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of 1,3-dioxolane in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), within a 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]
- Instrumentation: Spectra are acquired on a Fourier-transform NMR spectrometer, for instance, a 400 MHz instrument.
- ¹H NMR Acquisition: For a standard proton NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: For a carbon-13 NMR spectrum, proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.[3]
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **1,3-dioxolane**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[5]
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first.[5]
   The sample spectrum is then recorded, typically over a range of 4000 to 400 cm<sup>-1</sup>. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

#### **Mass Spectrometry (MS)**

• Sample Introduction: A dilute solution of **1,3-dioxolane** in a volatile solvent is introduced into the mass spectrometer. For volatile compounds, this is often done via a Gas

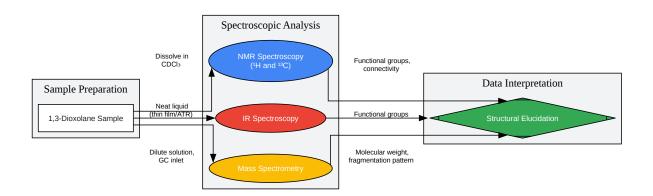


Chromatography (GC) inlet, which also separates the analyte from any impurities.[4]

- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for obtaining the mass spectrum of small organic molecules.[5]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, and the data is presented as a plot of relative intensity versus m/z. The most intense peak in the spectrum is known as the base peak and is assigned a relative intensity of 100.[6]

# **Spectroscopic Analysis Workflow**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **1,3-dioxolane**.



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Caption: Logical workflow for the spectroscopic analysis of **1,3-Dioxolane**.



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